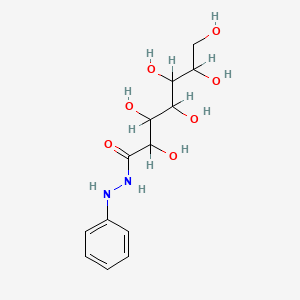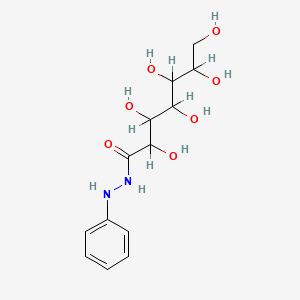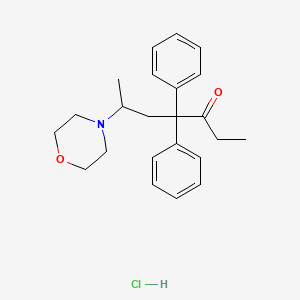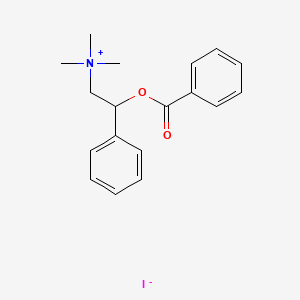
Ammonium, (beta-benzoyloxyphenethyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound NIOSH/BR1578010 Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) . It has a molecular formula of C18-H22-N-O2.I and a molecular weight of 411.31 . This compound is primarily recognized for its applications in the field of medicine, particularly as a drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves the esterification of benzoic acid with the corresponding ammonium salt. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like water or alcohols, with the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester) involves its interaction with specific molecular targets in the body. It acts by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, chloride, benzoate (ester)
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, bromide, benzoate (ester)
- Ammonium, (beta-hydroxyphenethyl)trimethyl-, fluoride, benzoate (ester)
Uniqueness
Ammonium, (beta-hydroxyphenethyl)trimethyl-, iodide, benzoate (ester): is unique due to its specific iodide ion, which imparts distinct chemical and pharmacological properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
73664-20-7 |
|---|---|
Molecular Formula |
C18H22INO2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(2-benzoyloxy-2-phenylethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-19(2,3)14-17(15-10-6-4-7-11-15)21-18(20)16-12-8-5-9-13-16;/h4-13,17H,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JHRCBERGOHNJLQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


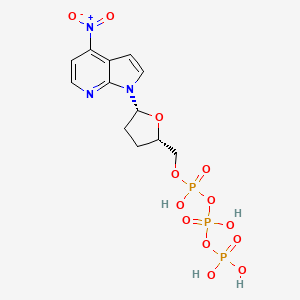



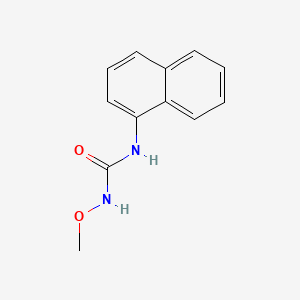

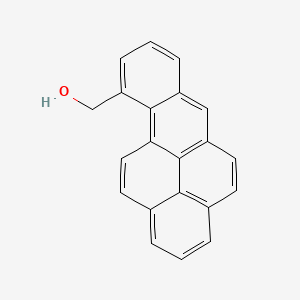

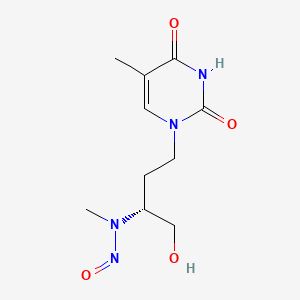
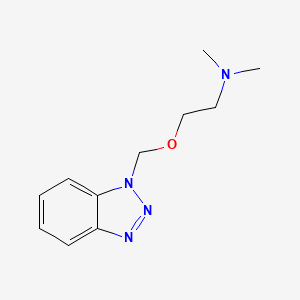
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
